Triflumizole: A Technical Guide to Synthesis and Manufacturing
Triflumizole: A Technical Guide to Synthesis and Manufacturing
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and manufacturing process of Triflumizole, a broad-spectrum imidazole fungicide. The document details the core chemical reactions, intermediates, and reaction conditions, presenting quantitative data in structured tables and outlining experimental protocols for key steps. Visual diagrams generated using Graphviz are included to illustrate the synthetic pathway and experimental workflows.
Introduction
Triflumizole, with the IUPAC name (E)-4-chloro-α,α,α-trifluoro-N-(1-imidazol-1-yl-2-propoxyethylidene)-o-toluidine, is a systemic fungicide with both protective and curative action.[1] It is effective against a variety of fungal diseases in fruits, vegetables, and cereals. The manufacturing process of Triflumizole involves a multi-step chemical synthesis, which is broken down in this guide into its constituent reactions and processes.
Overall Synthesis Pathway
The industrial synthesis of Triflumizole can be conceptually divided into three main stages:
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Synthesis of the key intermediate: 4-chloro-2-(trifluoromethyl)aniline.
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Synthesis of the second key intermediate: N-(propoxyacetyl)imidazole.
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Condensation of the two intermediates to form Triflumizole.
A schematic of this overall pathway is presented below.
Synthesis of Intermediates
Synthesis of 4-chloro-2-(trifluoromethyl)aniline
The synthesis of this key aniline derivative proceeds in two main steps starting from m-chlorobenzotrifluoride.
Step 1: Nitration of m-chlorobenzotrifluoride
m-Chlorobenzotrifluoride is nitrated using a mixture of nitric acid and sulfuric acid to yield 5-chloro-2-nitrobenzotrifluoride.[2]
Step 2: Reduction of 5-chloro-2-nitrobenzotrifluoride
The nitro group of 5-chloro-2-nitrobenzotrifluoride is then reduced to an amine to give 4-chloro-2-(trifluoromethyl)aniline.[2]
Data Summary for 4-chloro-2-(trifluoromethyl)aniline Synthesis:
| Step | Reactants | Reagents/Catalysts | Conditions | Yield (%) |
| 1. Nitration | m-chlorobenzotrifluoride | Nitric acid, Sulfuric acid | Temperature not exceeding 25°C, followed by reaction at room temperature for 2.5 hours.[2] | >98% (Purity) |
| 2. Reduction | 5-chloro-2-nitrobenzotrifluoride | Raney Nickel, Hydrogen | Not specified | High |
Experimental Protocol for Nitration of m-chlorobenzotrifluoride:
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In a suitable reactor, cool m-chlorobenzotrifluoride (1.0 mol) to below 10°C.
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Slowly add a pre-mixed solution of nitric acid (1.15 mol) and sulfuric acid (a significant excess) while maintaining the temperature below 25°C.
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After the addition is complete, allow the reaction to stir at room temperature for 2.5 hours.
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Cool the reaction mixture and carefully quench with cold water.
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Separate the organic layer, which contains the crude 5-chloro-2-nitrobenzotrifluoride. The product can be further purified by recrystallization from a suitable solvent like n-hexane.[2]
Experimental Protocol for Reduction of 5-chloro-2-nitrobenzotrifluoride:
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Charge a hydrogenation reactor with 5-chloro-2-nitrobenzotrifluoride and a suitable solvent (e.g., ethanol, ethyl acetate).
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Add a catalytic amount of Raney Nickel.
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Pressurize the reactor with hydrogen gas to a specified pressure.
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Heat the reaction mixture to a specified temperature and maintain it with vigorous stirring until the reaction is complete (monitored by TLC or GC).
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After completion, cool the reactor, release the hydrogen pressure, and filter off the catalyst.
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The solvent is then removed under reduced pressure to yield the crude 4-chloro-2-(trifluoromethyl)aniline, which can be purified by distillation.
Synthesis of N-(propoxyacetyl)imidazole
This intermediate is prepared by the acylation of imidazole with propoxyacetic acid or its derivative.
Data Summary for N-(propoxyacetyl)imidazole Synthesis:
| Step | Reactants | Reagents/Catalysts | Conditions | Yield (%) |
| Acylation | Imidazole, Propoxyacetic acid | Activating agent (e.g., thionyl chloride, carbonyldiimidazole) | Not specified in detail | Not specified |
General Experimental Protocol for N-acylation of Imidazole:
While a specific protocol for N-(propoxyacetyl)imidazole is not available, a general procedure for N-acylation of imidazole can be adapted.
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Activation of Propoxyacetic Acid: Convert propoxyacetic acid to a more reactive species, such as an acid chloride (using thionyl chloride or oxalyl chloride) or an activated ester.
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Reaction with Imidazole: In a suitable solvent (e.g., THF, DCM), dissolve imidazole.
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Slowly add the activated propoxyacetic acid derivative to the imidazole solution at a controlled temperature (often cooled in an ice bath).
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Allow the reaction to stir at room temperature until completion.
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The reaction mixture is then worked up by washing with water and/or brine, drying the organic layer, and removing the solvent under reduced pressure to obtain the crude N-(propoxyacetyl)imidazole. Purification can be achieved by chromatography or crystallization.
Final Condensation to Triflumizole
The final step in the synthesis is the condensation of 4-chloro-2-(trifluoromethyl)aniline with N-(propoxyacetyl)imidazole. This reaction forms the characteristic imine linkage of the Triflumizole molecule.
Data Summary for Triflumizole Synthesis:
| Step | Reactants | Reagents/Catalysts | Conditions | Yield (%) |
| Condensation | 4-chloro-2-(trifluoromethyl)aniline, N-(propoxyacetyl)imidazole | Condensing agent (e.g., POCl₃, PCl₅) | Not specified in detail | Not specified |
General Experimental Protocol for Condensation:
A detailed, publicly available experimental protocol for this specific condensation is scarce. The following is a generalized procedure based on similar chemical transformations.
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In an inert atmosphere, dissolve 4-chloro-2-(trifluoromethyl)aniline in a suitable anhydrous solvent (e.g., toluene, xylene).
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Add N-(propoxyacetyl)imidazole to the solution.
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Slowly add a condensing agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅), while maintaining a controlled temperature.
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Heat the reaction mixture to reflux for a specified period until the reaction is complete.
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Cool the reaction mixture and carefully quench it with a base (e.g., sodium bicarbonate solution).
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Extract the product with an organic solvent.
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Wash the organic layer with water and brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.
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The crude Triflumizole is then purified by column chromatography or recrystallization to obtain the final product.
Manufacturing Process Workflow
The following diagram illustrates a typical workflow for the manufacturing of Triflumizole, from raw materials to the final product.
Conclusion
The synthesis of Triflumizole is a well-defined process involving the preparation of two key intermediates followed by a final condensation step. While the general pathway is understood, specific details of the industrial manufacturing process, including catalysts, reaction conditions, and yields, are often proprietary. This guide provides a comprehensive overview based on publicly available information, offering a solid foundation for researchers and professionals in the field of agrochemical synthesis. Further process optimization would likely focus on improving yields, reducing waste, and utilizing greener chemical methodologies.
